molecular formula C12H12BrFN2O3 B7680002 5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole

5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole

Cat. No. B7680002
M. Wt: 331.14 g/mol
InChI Key: PFQUMVCGNMLZRO-UHFFFAOYSA-N
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Description

5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of oxadiazoles and has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antibacterial properties. In materials science, it has been studied for its potential use as a building block for the synthesis of novel polymers and materials. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole can have both biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication in cancer cells. It can also disrupt the cell membrane of fungi and bacteria, leading to their death. In addition, this compound has been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different applications.

Future Directions

There are several future directions for the study of 5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to study its potential as a building block for the synthesis of novel polymers and materials. Additionally, further research is needed to understand its mechanism of action and optimize its use in different applications.
Conclusion:
In conclusion, 5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole is a promising compound that has gained significant attention in scientific research. Its synthesis method has been optimized to yield high purity and yield, and it has been studied for its potential applications in various fields. Although its mechanism of action is not fully understood, studies have shown that it can have both biochemical and physiological effects. Further research is needed to fully understand its potential as a therapeutic agent and building block for the synthesis of novel materials.

Synthesis Methods

The synthesis of 5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole involves the reaction of 2-bromo-4-fluoro-6-methylphenol with paraformaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide and triethylamine to obtain the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

properties

IUPAC Name

5-[(2-bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O3/c1-7-3-8(14)4-9(13)12(7)18-6-11-15-10(5-17-2)16-19-11/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQUMVCGNMLZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=NC(=NO2)COC)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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